

Grepafloxacin: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: **Grepafloxacin**

Cat. No.: **B136134**

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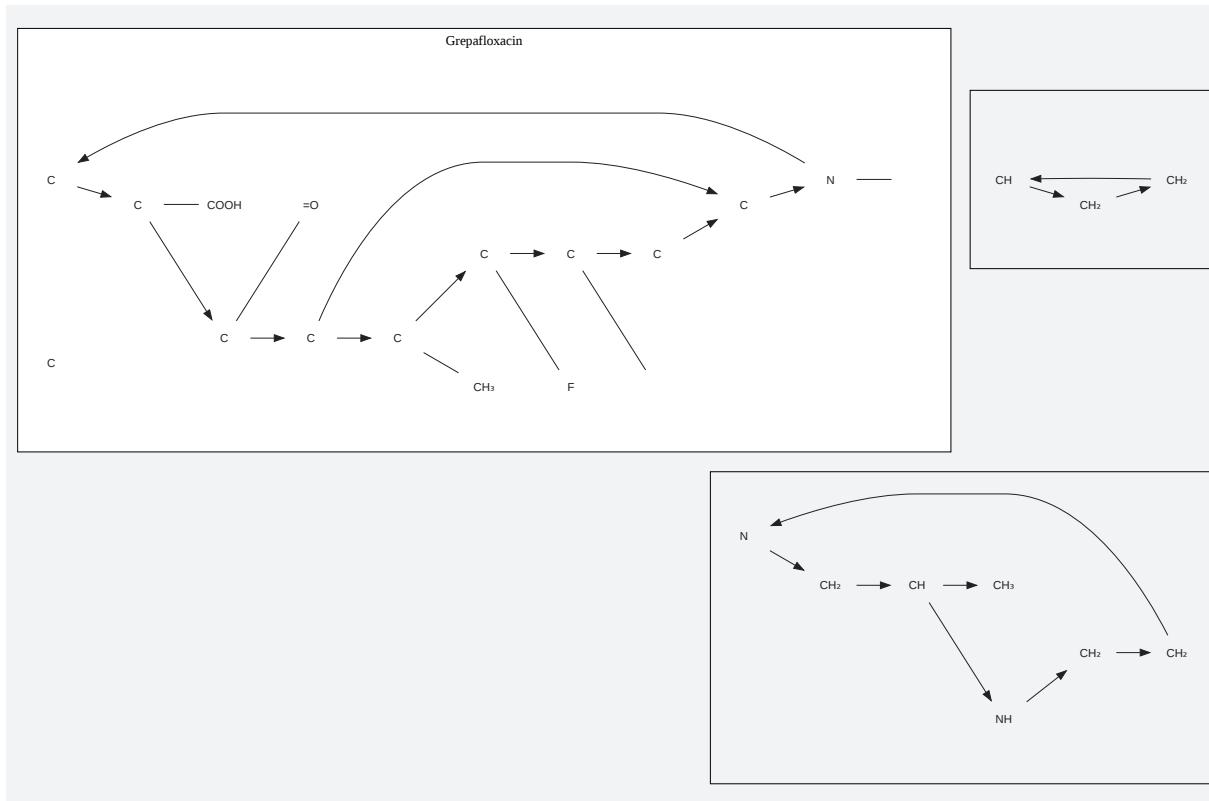
Introduction

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.^{[1][2]} It was formerly marketed under the trade name Raxar for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis.^{[1][3]} However, it was withdrawn from the market worldwide in 1999 due to its potential to cause cardiac arrhythmias related to QT interval prolongation.^{[1][3]} Despite its withdrawal from clinical use, its chemical structure and properties remain of interest to researchers in the fields of medicinal chemistry and drug development for understanding structure-activity relationships and toxicity profiles of fluoroquinolones.

This in-depth technical guide provides a detailed overview of the chemical structure and physicochemical properties of **grepafloxacin**. It includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of its chemical structure and mechanism of action.

Chemical Structure

The chemical structure of **grepafloxacin** is characterized by a core quinolone ring system with several key substituents that contribute to its antibacterial activity and pharmacokinetic profile.



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Figure 1. Chemical Structure of **Grepafloxacin**

Systematic (IUPAC) Name: (RS)-1-Cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid[1]

CAS Number: 119914-60-2[4]

Physicochemical Properties

A summary of the key physicochemical properties of **grepafloxacin** and its hydrochloride salt is presented in the tables below.

General Properties

Property	Value
Molecular Formula	<chem>C19H22FN3O3</chem> [5]
Molecular Weight	359.40 g/mol [5]
Appearance	White to pale beige solid [6]

Physicochemical Parameters

Parameter	Value
Melting Point	>205°C (decomposes) [6]
Boiling Point	Data not available
pKa (Predicted)	Strongest Acidic: 5.88, Strongest Basic: 8.77 [6]
logP (Octanol/Water) of Free Base (Experimental)	2.9 [4]

Solubility

Solvent	Solubility
Water	0.632 g/L [4]
DMSO	Soluble [7]
Ethanol	Very slightly soluble [8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **grepafloxacin**. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the crystalline solid transitions to a liquid state.

Apparatus:

- Melting point apparatus
- Capillary tubes (closed at one end)
- Thermometer

Procedure:

- Ensure the **grepafloxacin** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-4 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range. Given that **grepafloxacin** decomposes, the temperature of decomposition should be noted.
[6]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid in the solvent until equilibrium is reached.[9]

Apparatus:

- Glass vials or flasks with screw caps[10]
- Orbital shaker or magnetic stirrer
- Temperature-controlled environment (e.g., water bath or incubator)
- Analytical balance

- Centrifuge or filtration apparatus (e.g., syringe filters)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **grepafloxacin** to a series of vials containing the desired solvent (e.g., water, ethanol, DMSO).[\[9\]](#)
- Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[\[9\]](#)
- After agitation, allow the samples to stand to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant.
- Separate the dissolved solute from the undissolved solid by centrifugation or filtration.
- Analyze the concentration of **grepafloxacin** in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination (UV-Metric Titration)

Principle: The pKa of a compound can be determined by monitoring the change in its UV absorbance as a function of pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.[\[11\]](#)

Apparatus:

- UV-Vis Spectrophotometer with a thermostatted cell holder
- pH meter
- Automatic titrator or micropipettes
- Quartz cuvettes

Procedure:

- Prepare a stock solution of **grepafloxacin** in a suitable solvent (e.g., methanol or water).
- Prepare a series of buffer solutions with a range of known pH values.
- For each pH value, prepare a sample by adding a small, constant volume of the **grepafloxacin** stock solution to a cuvette containing the buffer.
- Measure the UV absorbance spectrum of each sample at a constant temperature.
- Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
- The pKa can be determined from the inflection point of the resulting sigmoidal curve.[\[12\]](#)

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This can be used for quantitative analysis and to gain information about the electronic structure.

Sample Preparation and Analysis:

- Prepare a stock solution of **grepafloxacin** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
- Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Scan the absorbance of a dilute solution of **grepafloxacin** over the UV-Vis range (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ_{max}).
- For quantitative analysis, measure the absorbance at the λ_{max} .

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.[\[13\]](#)

Sample Preparation and Analysis (KBr Pellet Method):

- Thoroughly mix a small amount of finely ground **grepafloxacin** (1-2 mg) with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar.[14]
- Place the mixture into a pellet-forming die.
- Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule by observing the behavior of their nuclei in a magnetic field.

Sample Preparation and Analysis (^1H NMR):

- Dissolve 5-10 mg of **grepafloxacin** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required.
- Place the NMR tube in the spectrometer and acquire the ^1H NMR spectrum.
- Process the data to obtain the final spectrum, which will show chemical shifts, splitting patterns, and integration values for the different protons in the molecule.

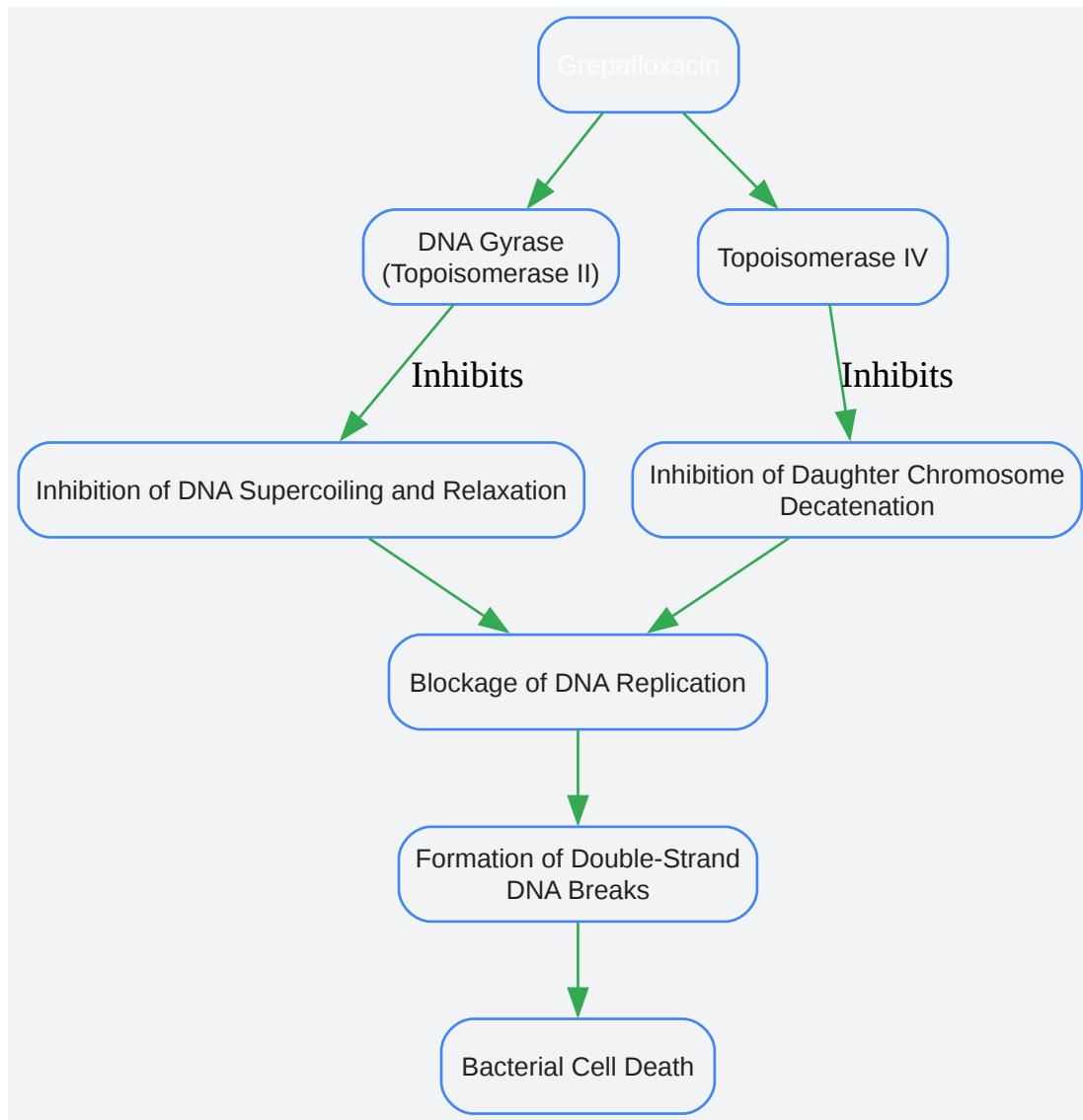
Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA Gyrase: In many gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

- Topoisomerase IV: In many gram-positive bacteria, topoisomerase IV is the primary target. It is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, **grepafloxacin** leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

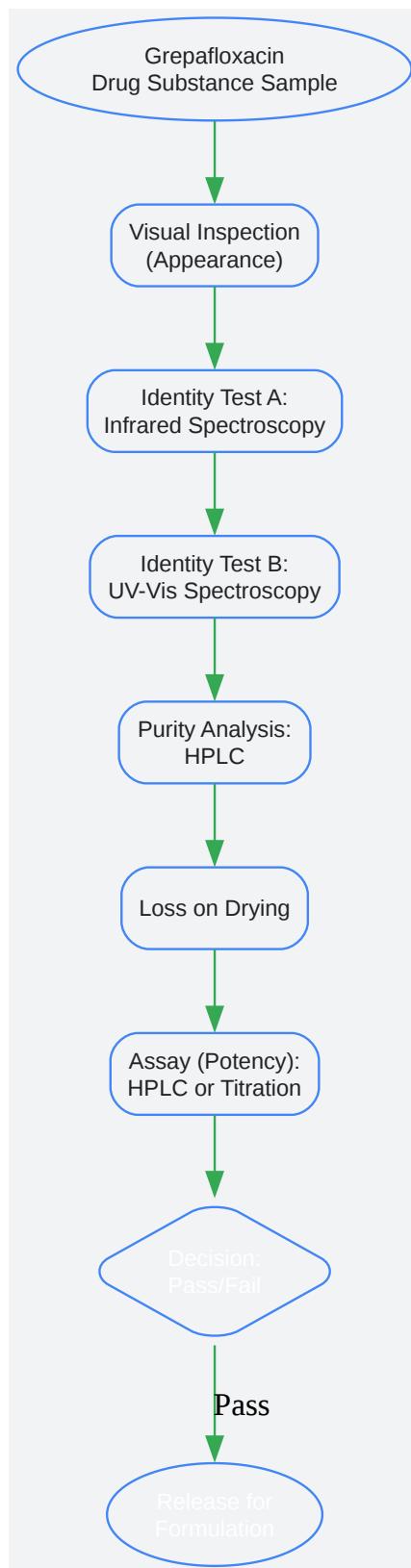


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Figure 2. Mechanism of Action of **Grepafloxacin**

Experimental Workflow for Quality Control

A typical workflow for the quality control of a **grepafloxacin** drug substance would involve a series of tests to confirm its identity, purity, and quality.



[Click to download full resolution via product page](#)**Figure 3.** Quality Control Workflow for **Grepafloxacin**

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of **grepafloxacin**. The presented data and experimental protocols are intended to be a valuable resource for researchers and professionals in the pharmaceutical sciences. While **grepafloxacin** is no longer in clinical use, the study of its properties contributes to the broader understanding of fluoroquinolone antibiotics and can inform the development of safer and more effective antibacterial agents in the future.

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